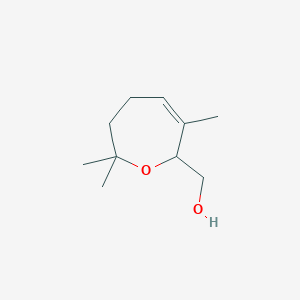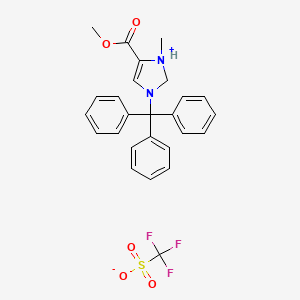
L-Alanylglycylglycyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanylglycylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-alanine, glycine, glycine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (glycine, glycine, and L-alanine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, allowing for the efficient production of large quantities of peptides. Additionally, advancements in purification technologies, such as preparative HPLC, enable the isolation of high-purity peptides suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amide bond formation.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Alanylglycylglycyl-L-leucine has several scientific research applications:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as antimicrobial peptides or drug delivery systems.
Industrial Processes: Utilizing peptides in biotechnology applications, such as enzyme immobilization or as components in biosensors.
Wirkmechanismus
The mechanism of action of L-Alanylglycylglycyl-L-leucine depends on its specific application. In biological systems, peptides can interact with cellular receptors, enzymes, or other proteins, influencing various biochemical pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanylglycylglycyl-L-glutamine: Another peptide with similar structure but different amino acid composition, used in clinical treatments and sports health care.
L-Alanylglycylglycyl-L-lysine: A peptide with lysine instead of leucine, potentially altering its biological activity and applications.
Uniqueness
L-Alanylglycylglycyl-L-leucine is unique due to its specific amino acid sequence, which determines its physical, chemical, and biological properties. The presence of L-leucine at the C-terminus may influence its hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal residues.
Eigenschaften
CAS-Nummer |
345922-39-6 |
|---|---|
Molekularformel |
C13H24N4O5 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N4O5/c1-7(2)4-9(13(21)22)17-11(19)6-15-10(18)5-16-12(20)8(3)14/h7-9H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t8-,9-/m0/s1 |
InChI-Schlüssel |
GUYGOXYUQPFDMZ-IUCAKERBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)

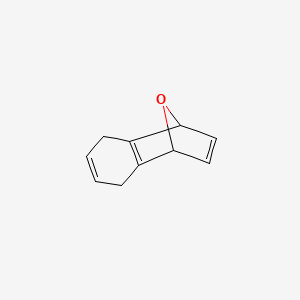
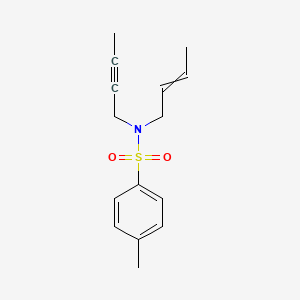
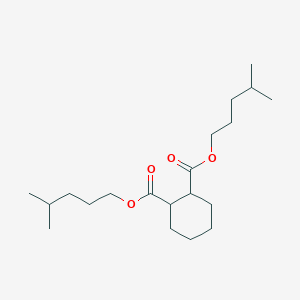
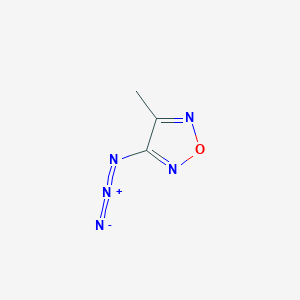
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
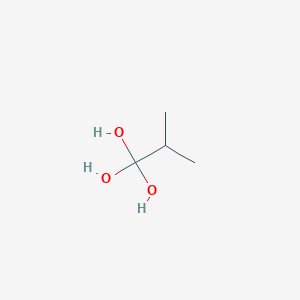
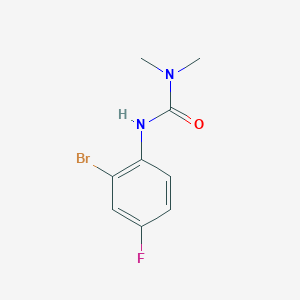
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
